molecular formula C14H17F3N4O3 B1404780 4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine CAS No. 1431555-34-8

4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine

Cat. No. B1404780
CAS RN: 1431555-34-8
M. Wt: 346.3 g/mol
InChI Key: CKIAHYHGDVPOEN-UHFFFAOYSA-N
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Description

4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine, also known as NTMPM, is a chemical compound that has garnered attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Synthesis and Anticancer Properties

4-(5-Nitro-6-pyrrolidin-1-yl-4-trifluoromethyl-pyridin-2-yl)-morpholine and its derivatives are significant in the synthesis of biologically active compounds, particularly in cancer research. A study highlighted the synthesis of compounds related to this compound, which have shown potential in anticancer applications. These derivatives are synthesized through processes including rearrangement, condensation, and nucleophilic substitution reactions (Wang et al., 2016).

Hetarenium Salts and Spectroscopic Applications

The reaction of pentafluoropyridine with nucleophilic heteroaromatics, including morpholine, has led to the formation of 4-hetarenium substituted tetrafluoropyridines. These compounds, closely related to this compound, have been studied for their spectroscopic properties and potential applications (Schmidt et al., 2007).

Photophysics and Biomolecular Binding

A study reported the successful synthesis of new quinoline derivatives, including those with morpholine and pyrrolidine groups, through Buchwald–Hartwig amination. These compounds exhibit strong interactions with ct-DNA, indicating potential applications in photophysics and biomolecular binding (Bonacorso et al., 2018).

Inhibition of Tumor Necrosis Factor Alpha

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, closely related to the compound , have been studied for their inhibition of tumor necrosis factor alpha and nitric oxide, indicating potential therapeutic applications in the treatment of certain diseases (Lei et al., 2017).

Catalytic Reactions and Synthesis

Research has explored the use of morpholine derivatives in catalytic reactions, such as the catalytic direct asymmetric Michael reactions. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various synthetic processes (Betancort & Barbas, 2001).

Structural and Molecular Studies

Structural and spectroscopic investigations of morpholine derivatives have provided insights into the molecular structure and interactions of these compounds, which are essential for understanding their potential applications in various scientific fields (Orozco et al., 2008).

properties

IUPAC Name

4-[5-nitro-6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N4O3/c15-14(16,17)10-9-11(19-5-7-24-8-6-19)18-13(12(10)21(22)23)20-3-1-2-4-20/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIAHYHGDVPOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=N2)N3CCOCC3)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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